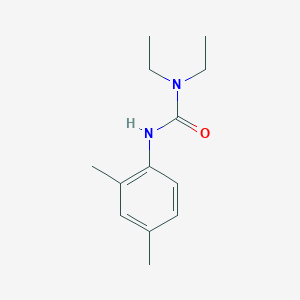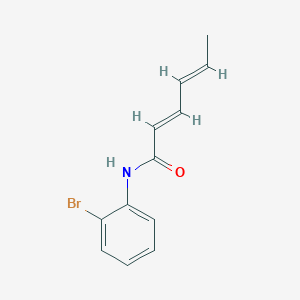
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It features a propenamide backbone with fluorophenyl and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide typically involves the reaction of 3-fluorobenzaldehyde with 3-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide linkage. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, while the aromatic rings may engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-N-(3-methylphenyl)-2-propenamide
- 3-(3-Bromophenyl)-N-(3-methylphenyl)-2-propenamide
- 3-(3-Iodophenyl)-N-(3-methylphenyl)-2-propenamide
Uniqueness
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
853351-71-0 |
|---|---|
Fórmula molecular |
C16H14FNO |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(E)-3-(3-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14FNO/c1-12-4-2-7-15(10-12)18-16(19)9-8-13-5-3-6-14(17)11-13/h2-11H,1H3,(H,18,19)/b9-8+ |
Clave InChI |
NOTQCHRRRNPXMJ-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)F |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)



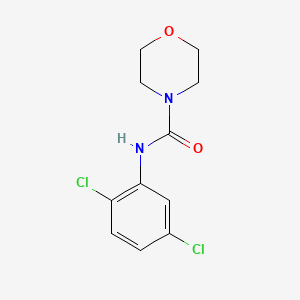
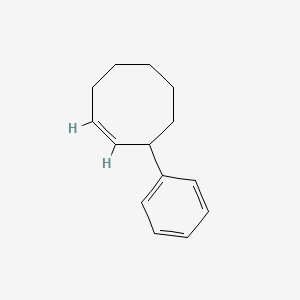
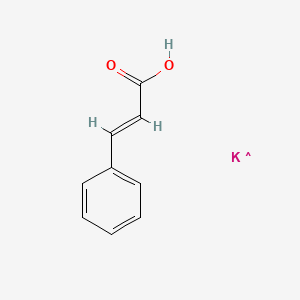
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
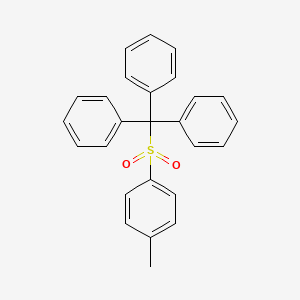
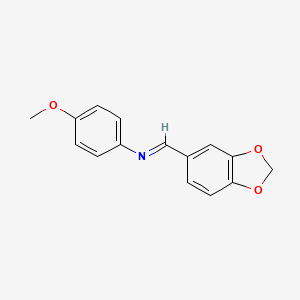
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)
